molecular formula C7H17N3O6 B15340206 DL-Alanylglycylglycine dihydrate

DL-Alanylglycylglycine dihydrate

Cat. No.: B15340206
M. Wt: 239.23 g/mol
InChI Key: FAZVGIAZTIIQJP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: DL-Alanylglycylglycine dihydrate can be synthesized through standard peptide synthesis techniques. The synthesis involves the stepwise addition of amino acids, starting with alanine, followed by glycine, and then another glycine residue. The reaction typically occurs in the presence of coupling reagents such as carbodiimides (e.g., DCC) and activating agents like HOBt to facilitate peptide bond formation .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers that can handle large quantities of reagents and solvents. The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to achieve a purity of over 98% .

Chemical Reactions Analysis

Types of Reactions: DL-Alanylglycylglycine dihydrate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of oxidized peptides, while reduction can yield reduced peptide derivatives .

Mechanism of Action

The mechanism of action of DL-Alanylglycylglycine dihydrate involves its interaction with specific molecular targets and pathways. As a tripeptide, it can interact with enzymes and receptors involved in peptide metabolism and signaling pathways. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its tripeptide structure, which provides additional functional groups and interaction sites compared to dipeptides. This makes it more versatile in research applications and allows for more complex interactions with biological molecules .

Properties

Molecular Formula

C7H17N3O6

Molecular Weight

239.23 g/mol

IUPAC Name

2-[[2-(2-aminopropanoylamino)acetyl]amino]acetic acid;dihydrate

InChI

InChI=1S/C7H13N3O4.2H2O/c1-4(8)7(14)10-2-5(11)9-3-6(12)13;;/h4H,2-3,8H2,1H3,(H,9,11)(H,10,14)(H,12,13);2*1H2

InChI Key

FAZVGIAZTIIQJP-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NCC(=O)NCC(=O)O)N.O.O

Origin of Product

United States

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